N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group, a thioether-linked benzo[d]thiazole-2-ylamino acetamide moiety, and a 3-methoxybenzamide side chain. The benzo[d]thiazole component is notable for its aromatic stability and pharmacological relevance, as benzazoles are associated with diverse bioactivities, including anti-inflammatory, antidiabetic, and neuroprotective properties .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N6O3S2/c1-37-17-6-4-5-15(11-17)24(36)29-13-22-32-33-26(34(22)16-9-10-18(27)19(28)12-16)38-14-23(35)31-25-30-20-7-2-3-8-21(20)39-25/h2-12H,13-14H2,1H3,(H,29,36)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDQTAVTCSCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant functional groups:
- Benzothiazole moiety : Known for its pharmacological activities.
- Triazole ring : Associated with various biological activities including antifungal and anticancer properties.
- Methoxybenzamide group : Potentially enhances lipophilicity and bioavailability.
The molecular formula is with a molecular weight of approximately 493.97 g/mol. The presence of multiple heterocycles suggests a high potential for interaction with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial properties. Research has demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The compound's unique structure may enhance selectivity towards specific bacterial enzymes, which could improve therapeutic outcomes.
Enzyme Inhibition
The compound has been identified as an effective inhibitor of carbonic anhydrase (CA) , particularly the tumor-associated isoform CA IX. This enzyme plays a critical role in pH regulation within tumor cells, making it a target for anticancer therapies . Inhibition of CA IX can disrupt the acidification process in tumors, potentially leading to reduced tumor growth and metastasis.
The mechanism of action involves binding to the active site of carbonic anhydrase, inhibiting its activity. This disruption can lead to altered cellular pH levels, which is detrimental to tumor cell survival . Additionally, structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole and triazole components can enhance inhibitory potency against CA IX .
Study on Anticancer Activity
A study conducted on derivatives of similar compounds demonstrated significant anticancer activity against human lung adenocarcinoma cells (A549). The IC50 values indicated potent cytotoxic effects, suggesting that structural modifications can lead to enhanced efficacy .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 0.57 | Anticancer |
| Compound B | NIH/3T3 | 25.5 | Selective cytotoxicity |
Interaction Studies
Molecular docking studies have shown that the compound interacts effectively with various biological targets. These interactions are essential for understanding the compound's pharmacodynamics and guiding further modifications for improved efficacy .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The structural features likely enhance its ability to interact with bacterial enzymes or cell membranes, leading to its antimicrobial effects.
Enzyme Inhibition
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide may also serve as an enzyme inhibitor . Its unique structure suggests selectivity towards specific enzyme targets, potentially enhancing its therapeutic profile. Research into its mechanism of action could reveal valuable insights into its inhibitory effects on critical enzymes involved in disease processes .
Case Study 1: Anticancer Activity
In a study examining compounds similar to this compound, researchers found that derivatives exhibited significant anticancer activity against several human cancer cell lines. The compounds demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic pathways. Using molecular docking studies and enzyme kinetics assays, researchers were able to demonstrate that these compounds bind effectively to target enzymes, suggesting potential roles as therapeutic agents in metabolic disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The target compound shares a 1,2,4-triazole core with compounds in and , but distinct substituents differentiate its electronic and steric profile.
- The 3,4-dichlorophenyl group (target) contrasts with difluorophenyl () and methoxyphenyl (), affecting electron-withdrawing vs. electron-donating properties.
Pharmacological and Physicochemical Implications
- Bioactivity : While the target compound’s bioactivity is unspecified, structurally related benzothiazoles () and triazoles () exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, thiazole derivatives in showed IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells.
- Solubility and Stability : The 3-methoxybenzamide group (target) may enhance solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in the target vs. acetylpyridinyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
